
Manganese-52
説明
Manganese-52, also known as this compound, is a useful research compound. Its molecular formula is Mn and its molecular weight is 51.94556 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Positron Emission Tomography (PET)
Manganese-52 is increasingly being utilized in PET imaging due to its favorable decay characteristics, including a low average positron energy of 242 keV and a branching ratio of 29.4% for positron emission. These properties allow for high-resolution imaging, comparable to that of fluorine-18, which is traditionally used in PET scans .
Key Studies:
- Research has demonstrated the successful radiolabeling of somatostatin receptor-targeting peptides, such as DOTATATE and DOTA-JR11, with . These studies assessed the in vitro and in vivo stability of these radiotracers, revealing significant differences in cellular uptake and biodistribution profiles when compared to traditional radiopharmaceuticals .
- The use of in immunoPET has been explored, allowing for the combination with monoclonal antibodies. This approach enhances the capability to visualize specific biological processes over extended periods due to its longer half-life .
Dual Modality Imaging: PET/MRI
The combination of with natural manganese ions () presents a promising avenue for dual modality imaging techniques that leverage both PET and MRI capabilities. The paramagnetic properties of manganese make it suitable as an MRI contrast agent, while its positron emission allows for simultaneous PET imaging .
Research Findings:
- Preliminary studies indicate that using can enhance signal detection in both imaging modalities, potentially improving diagnostic accuracy .
Radiopharmaceutical Development
Cell Radiolabeling and Nanomedicine
Recent advancements have demonstrated the use of for cell radiolabeling and in liposomal nanomedicine applications. The ionophore 8-hydroxyquinoline has been employed to facilitate the incorporation of into cellular structures, enhancing the potential for targeted therapies .
Case Study:
- Liposomal formulations labeled with have shown promise in enhancing therapeutic efficacy by allowing precise tracking of drug delivery systems within biological environments.
Q & A
Basic Research Questions
Q. What are the optimal chelators for stabilizing Mn-52 in radiopharmaceutical applications, and how are they evaluated experimentally?
- Methodological Answer : Chelators like NOTA, DO3A, DOTA, and Oxo-DO3A are evaluated for Mn-52 based on radiolabeling efficiency, stability, and molar activity. Experimental protocols involve:
- Radiolabeling under mild conditions (room temperature to 55°C, pH 4.5–7.5).
- Assessing radiochemical purity (>96%) via HPLC or TLC.
- Stability testing in vitro (e.g., serum or buffer solutions over 5 days) and in vivo biodistribution studies in murine models.
- Structural validation using techniques like single-crystal X-ray diffraction (e.g., Mn-Oxo-DO3A structure ).
Q. How is Mn-52 produced using cyclotrons, and what factors influence yield?
- Methodological Answer : Mn-52 is produced via the nuclear reaction using natural chromium targets. Key parameters include:
- Proton energy : 12.5–16 MeV to optimize cross-sections while minimizing competing reactions (e.g., ).
- Beam current and irradiation time : Typical yields of 185 ± 19 MBq (5.0 ± 0.5 mCi) are achieved at 15 μA for 4 hours .
- Post-irradiation decay : Allowing 2+ hours for (t = 20 min) to decay before purification .
Q. What separation techniques are used to purify Mn-52 from chromium targets?
- Methodological Answer : AG 1-X8 anion-exchange resin in HCl/ethanol mixtures achieves >99.8% Mn-52 retention and >97% elution efficiency. Steps include:
- Dissolving irradiated Cr targets in 11.3 M HCl (heated to 90–100°C for rapid dissolution).
- Sequential column purification (3 iterations) with decreasing resin mass (300 mg → 100 mg) to reduce Cr impurities by ~10-fold.
- Final elution in 0.1 M HCl, yielding 607 ng Cr contamination (validated via ICP-OES) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biodistribution profiles of Mn-52 radiocomplexes?
- Methodological Answer : Discrepancies (e.g., thyroid vs. pancreatic uptake) arise from differences in administration routes (IV vs. inhalation) or chelator stability. To address this:
- Standardize protocols (e.g., aerosolized vs. IV MnCl in murine models).
- Use dual-modality PET/MRI to correlate Mn-52 uptake with anatomical localization.
- Conduct longitudinal studies to assess retention (e.g., 1 h vs. 1 day post-injection) and compare with ICP-MS tissue analysis .
Q. What experimental designs are critical for assessing the stability of Mn-52 chelates in vivo?
- Methodological Answer : Stability studies require:
- Control groups : Free vs. chelated Mn-52 to differentiate nonspecific binding.
- Challenge assays : Incubate radiocomplexes with competing ions (e.g., Fe, Ca) to test transmetallation.
- Metabolite analysis : Use size-exclusion chromatography to detect free Mn-52 in blood/urine.
- Imaging validation : PET scans at multiple timepoints to quantify retention in target tissues (e.g., pancreas, brain) .
Q. How can nuclear cross-section data for Mn-52 production be optimized to improve yield and purity?
- Methodological Answer :
- Theoretical modeling : Use TALYS or EMPIRE codes to predict excitation functions for reactions.
- Experimental validation : Irradiate Cr targets at incremental proton energies (10–20 MeV) and measure yields via gamma spectroscopy (e.g., 744 keV γ-ray from ).
- Impurity mitigation : Introduce post-irradiation decay steps and iterative column purification to reduce or contaminants .
Q. What methodologies enable multimodal PET/MRI imaging using Mn-52?
- Methodological Answer :
- Dual-labeling strategies : Conjugate Mn-52 chelates (e.g., Mn-DOTA) with MRI-active agents (e.g., Gd) for hybrid imaging.
- Dosimetric calibration : Correlate PET signal intensity with MRI relaxivity (e.g., T1-weighted contrast).
- Validation : Phantom studies to assess spatial resolution and sensitivity, followed by in vivo co-registration in disease models (e.g., neurodegenerative disorders) .
Q. Data Analysis and Contradiction Management
Q. How should researchers analyze trace metal impurities in Mn-52 preparations, and what thresholds are acceptable?
- Methodological Answer :
- Quantitative assays : Use ICP-OES or ICP-MS to measure Cr, Fe, and other metals.
- Acceptance criteria : ≤1 μg/mL Cr for radiopharmaceutical use (per USP guidelines).
- Mitigation : Optimize column wash steps (e.g., 25 mL 3% HCl/ethanol) to reduce impurities .
Q. What statistical approaches are recommended for comparing Mn-52 pharmacokinetic data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data to %ID/g or SUV (Standardized Uptake Value) for cross-study comparisons.
- Error propagation : Account for uncertainties in decay correction, gamma counting, and ROI delineation.
- Multivariate regression : Identify covariates (e.g., chelator type, administration route) influencing biodistribution .
特性
CAS番号 |
14092-99-0 |
---|---|
分子式 |
Mn |
分子量 |
51.94556 g/mol |
IUPAC名 |
manganese-52 |
InChI |
InChI=1S/Mn/i1-3 |
InChIキー |
PWHULOQIROXLJO-OIOBTWANSA-N |
SMILES |
[Mn] |
異性体SMILES |
[52Mn] |
正規SMILES |
[Mn] |
同義語 |
52Mn radioisotope Manganese-52 Mn-52 radioisotope |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。